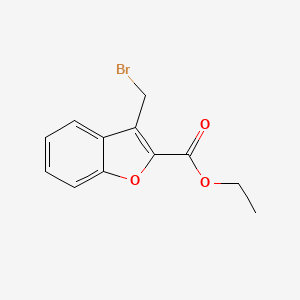

Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

Description

Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is a brominated benzofuran derivative characterized by a bromomethyl substituent at the 3-position and an ethyl carboxylate group at the 2-position of the benzofuran ring. Its bromomethyl group enhances reactivity in alkylation and cross-coupling reactions, enabling the formation of complex molecular architectures .

Properties

IUPAC Name |

ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO3/c1-2-15-12(14)11-9(7-13)8-5-3-4-6-10(8)16-11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHTASHQCOAXTTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368046 | |

| Record name | Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29115-34-2 | |

| Record name | Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

This compound is derived from benzofuran, a heterocyclic compound known for its diverse biological properties. The bromomethyl group enhances its reactivity, making it a suitable candidate for further functionalization and biological evaluation. The synthesis typically involves electrophilic bromination of benzofuran derivatives followed by esterification processes, which have been documented in various literature sources .

Anticancer Activity

Recent studies have demonstrated that derivatives of benzofuran, including this compound, exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown growth inhibitory activity against human leukemia cells (K562) through mechanisms involving the induction of apoptosis and the generation of reactive oxygen species (ROS) .

The mechanism by which these compounds induce apoptosis involves several key pathways:

- ROS Generation : Increased levels of ROS can lead to oxidative stress, triggering apoptotic pathways in cancer cells .

- Mitochondrial Dysfunction : Compounds induce changes in mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, crucial for apoptosis .

Case Study: Apoptotic Induction

In a specific study, this compound was evaluated for its effects on K562 cells. Flow cytometry analysis revealed that after 48 hours of exposure, there was a significant increase in caspase-3 and caspase-7 activities, indicating strong pro-apoptotic effects .

| Time (hours) | Caspase-3 Activity Increase (%) | Caspase-7 Activity Increase (%) |

|---|---|---|

| 4 | 0 | 0 |

| 12 | 26 | 27 |

| 48 | 231 | 13 |

Antibacterial Activity

This compound also exhibits promising antibacterial properties. Studies have shown that compounds with similar benzofuran structures possess significant activity against both Gram-positive and Gram-negative bacteria.

Efficacy Against Bacteria

In vitro assays reveal that this compound has effective minimum inhibitory concentration (MIC) values against various bacterial strains:

- Staphylococcus aureus : MIC values ranging from 16 to 64 µg/mL were observed, indicating moderate antibacterial activity .

- Escherichia coli : Similar derivatives have shown potent activity with MIC values significantly lower than standard antibiotics .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

| Biological Activity | Observations |

|---|---|

| Anticancer | Induces apoptosis in K562 cells via ROS and mitochondrial pathways. |

| Antibacterial | Moderate activity against Gram-positive bacteria with promising MIC values. |

Scientific Research Applications

Anticancer Agent

BMC has demonstrated potential as an anticancer agent. It inhibits cancer cell growth by interfering with the activity of regulatory proteins . Specifically, BMC selectively interacts with the regulatory domain of these proteins, causing their inactivation and inhibiting tumor growth. Furthermore, BMC induces necroptosis, a programmed cell death form, that can be triggered by multiple stimuli, resulting in the release of proinflammatory cytokines, such as IL-1β and IL-18, potentially contributing to its anticancer effects. Studies have shown that BMC inhibits murine lung tumor growth in vivo and tumor growth in vitro .

Synthesis of Quinoxaline-Benzofuran Hybrids

This compound is used in synthesizing quinoxaline-benzofuran hybrids . Specifically, it can serve as a substrate in the synthesis of 3-(benzofuran-2-yl)quinoxaline-2-carboxylic acids . These hybrids have shown antibacterial activity, with some derivatives demonstrating inhibitory activity against B. subtilis comparable to or better than Ciprofloxacin .

Synthesis of Benzofuran Derivatives

This compound is a key intermediate in synthesizing various benzofuran derivatives with potential anticancer activity . For example, it is utilized in the synthesis of 3-(morpholinomethyl)benzofurans, which have shown to efficiently inhibit the growth of A549 and NCI-H23 cell lines with varying IC50 values . The bromomethyl group on the benzofuran facilitates nucleophilic substitution reactions, allowing for the introduction of different chemical moieties .

Development of Boronic Acid-Based Ligands

Boronic acid-based ligands have been developed using this compound for the T4-binding site of the TTR tetramer . Structure-function data has led to a symmetrical diboronic acid that forms a boronic ester reversibly with serine 117. This diboronic acid inhibits fibril formation by both wild-type TTR and a common disease-related variant, V30M TTR, as effectively as tafamidis, a small-molecule drug used to treat TTR-related amyloidosis in the clinic .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 3-methylbenzofurans | A549 | 1.48-47.02 |

| NCI-H23 | 0.49-68.9 | |

| 3-(morpholinomethyl)benzofurans | A549 | 1.48-47.02 |

| NCI-H23 | 0.49-68.9 |

Note: IC50 values represent the concentration required for 50% growth inhibition.

Inhibition of Murine Lung Tumor Growth

This compound has been shown to inhibit murine lung tumor growth in vivo . The exact mechanism involves the compound's ability to interact selectively with regulatory proteins, leading to their inactivation and subsequent tumor growth inhibition. Additionally, the induction of necroptosis and the release of proinflammatory cytokines contribute to the anti-cancer effects .

Antibacterial Activity Against B. Subtilis

Quinoxaline-benzofuran hybrids synthesized using ethyl 3-(bromomethyl)quinoxaline-2-carboxylate have demonstrated antibacterial activity against B. subtilis . Specifically, derivatives bearing both 5-tert-butyl and 7-halo substituents exhibited promising inhibitory activity, with MIC values of 15.625 µg/mL and 7.8125 µg/mL, being equipotent or even better than the reference Ciprofloxacin .

Comparison with Similar Compounds

Ethyl 3-methyl-5-(3-oxobutyl)-1-benzofuran-2-carboxylate

This derivative replaces the bromomethyl group with a methyl substituent and introduces a 3-oxobutyl chain at the 5-position.

Ethyl 3-amino-6-bromo-1-benzofuran-2-carboxylate

Substitution of the bromomethyl group with an amino group at the 3-position alters reactivity. The amino group facilitates nucleophilic substitutions or coordination chemistry, while the bromine at the 6-position introduces steric and electronic effects distinct from the 3-bromomethyl analogue.

Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate

This compound features multiple halogen substituents (bromo and chloro) and an amino group, creating a polyhalogenated structure. The dual halogens may enhance electrophilic reactivity or influence binding in biological systems, though its pharmacological profile remains underexplored compared to the bromomethyl derivative .

Heterocyclic Analogues Beyond Benzofuran

Ethyl 3-(bromomethyl)quinoxaline-2-carboxylate

Replacing the benzofuran core with a quinoxaline ring shifts the electronic properties and aromaticity. The bromomethyl group retains alkylation capability, but the quinoxaline system may engage in π-stacking interactions or redox activity, making it suitable for materials science or anticancer research. Synthesis involves N-bromosuccinimide (NBS)-mediated bromination, a method also applicable to benzofuran derivatives .

2-(Bromomethyl)benzo[b]furan

This simpler analogue lacks the ethyl carboxylate group, reducing steric hindrance and altering solubility. Its applications focus on small-molecule building blocks rather than complex hybrids, highlighting the critical role of the carboxylate group in drug design .

Availability and Practical Considerations

Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is listed as a discontinued product by suppliers like CymitQuimica, limiting its accessibility for large-scale applications . This contrasts with commercially available analogues like Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate, which remains in production for niche synthetic applications .

Data Tables

Table 1: Structural Comparison of Key Compounds

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the benzofuran core. A common approach includes:

- Step 1 : Preparation of benzofuran-2-carboxylic acid derivatives via condensation reactions (e.g., using 2-carboxy benzaldehyde and brominated ketones in ethyl methyl ketone under reflux with K₂CO₃ as a base) .

- Step 2 : Bromination at the 3-methyl position using reagents like N-bromosuccinimide (NBS) or bromine in the presence of radical initiators.

- Step 3 : Esterification with ethanol under acidic conditions to yield the final product. Optimization strategies include adjusting solvent polarity (e.g., THF vs. DMF), temperature control to minimize side reactions, and using catalytic systems to enhance bromomethyl group incorporation .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : To confirm the benzofuran scaffold, bromomethyl (-CH₂Br) resonance (~δ 4.3–4.5 ppm for CH₂Br), and ester carbonyl (δ ~165–170 ppm in ¹³C).

- MS (ESI or EI) : To verify molecular weight (e.g., [M+H]+ at m/z ~283 for C₁₂H₁₁BrO₃).

- X-ray Crystallography : For unambiguous structural confirmation. For example, monoclinic crystal systems (space group P2₁/n) with unit cell parameters a = 10.967 Å, b = 9.9606 Å, c = 17.4807 Å, and β = 91.439° have been reported for related benzofuran esters . Software like SHELXL and WinGX are used for refinement.

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in cross-coupling or nucleophilic substitution reactions?

The bromomethyl (-CH₂Br) moiety acts as an electrophilic site, enabling:

- Suzuki-Miyaura Coupling : With aryl boronic acids to introduce substituted aryl groups .

- Nucleophilic Substitution : With amines or thiols to generate functionalized derivatives (e.g., -CH₂NH₂ or -CH₂SH). Mechanistic studies require monitoring reaction intermediates via in situ IR or LC-MS. Competing pathways (e.g., elimination to form alkenes) can arise under strong base conditions, necessitating careful control of reaction pH and temperature .

Q. What strategies resolve contradictions in reported synthetic yields or purity?

Discrepancies often stem from:

- Impurity in Starting Materials : Use HPLC-grade reagents and pre-purify intermediates via column chromatography.

- Side Reactions : For example, bromomethyl group hydrolysis to -CH₂OH under aqueous conditions. Mitigate by using anhydrous solvents and inert atmospheres.

- Analytical Variability : Cross-validate purity via orthogonal methods (e.g., NMR, HPLC, and elemental analysis) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- DFT Calculations : To map electrostatic potentials and identify reactive sites for functionalization.

- Docking Studies : To predict interactions with biological targets (e.g., enzymes or receptors). For benzofuran derivatives, the bromomethyl group’s steric and electronic effects can modulate binding affinity .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with observed activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.